N-methyl-3-nitropicolinamide
CAS No.: 1061358-01-7
Cat. No.: VC11701794
Molecular Formula: C7H7N3O3
Molecular Weight: 181.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1061358-01-7 |
|---|---|
| Molecular Formula | C7H7N3O3 |
| Molecular Weight | 181.15 g/mol |
| IUPAC Name | N-methyl-3-nitropyridine-2-carboxamide |
| Standard InChI | InChI=1S/C7H7N3O3/c1-8-7(11)6-5(10(12)13)3-2-4-9-6/h2-4H,1H3,(H,8,11) |
| Standard InChI Key | VOPVQAGSCAREAA-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(C=CC=N1)[N+](=O)[O-] |
| Canonical SMILES | CNC(=O)C1=C(C=CC=N1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
N-Methyl-3-nitropicolinamide (C₈H₇N₃O₃) belongs to the picolinamide family, characterized by a pyridine ring with a carboxamide group at the 2-position. The nitro group at the 3-position introduces significant electronic effects, while the N-methylation of the amide modifies solubility and reactivity.
Molecular Structure and Substitution Patterns
The compound’s structure derives from picolinic acid (pyridine-2-carboxylic acid), where:
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The carboxylic acid is converted to an amide with a methyl group on the nitrogen.
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A nitro group (-NO₂) is introduced at the 3-position of the pyridine ring.
This substitution pattern is analogous to 2-amino-3-nitro-4-picoline (C₆H₇N₃O₂), where a nitro group and amine occupy adjacent positions on a methylated pyridine . The nitro group’s electron-withdrawing nature likely polarizes the ring, affecting reactivity in subsequent transformations.
Comparative Molecular Data
Synthetic Pathways and Methodological Considerations
The synthesis of N-methyl-3-nitropicolinamide likely involves sequential functionalization of the pyridine ring, drawing parallels to methods used for 2-methyl-3-bromopyridine and N-methyl-3-nitro-aniline .
Step 1: Nitration of Picolinamide Derivatives
A plausible route begins with the nitration of N-methylpicolinamide. Nitration typically requires mixed acid (HNO₃/H₂SO₄) under controlled temperatures. For example, the synthesis of 2-amino-3-nitro-4-picoline involves direct nitration of 4-methylpyridine derivatives .
Step 2: N-Methylation of Amide Groups
N-Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base. The patent for 2-methyl-3-bromopyridine demonstrates the use of sodium in toluene for condensation reactions, which could be adapted for introducing methyl groups.
Step 3: Purification and Characterization
Post-synthetic steps may include extraction (e.g., ethyl acetate), drying (anhydrous Na₂SO₄), and column chromatography. Spectroscopic techniques (NMR, IR) and mass spectrometry would confirm structure and purity.
Physicochemical Properties and Stability
Solubility and Polarity
The nitro group enhances polarity, likely rendering the compound soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Comparatively, N-methyl-3-nitro-aniline has a predicted density of 1.260 g/cm³ , suggesting moderate solubility in organic solvents.
Thermal Stability
Nitroaromatics are generally thermally stable but may decompose exothermically at high temperatures. The melting point of N-methyl-3-nitropicolinamide is estimated at 120–125°C, similar to 2-amino-3-nitro-4-picoline (136–140°C) .
Spectroscopic Characteristics
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